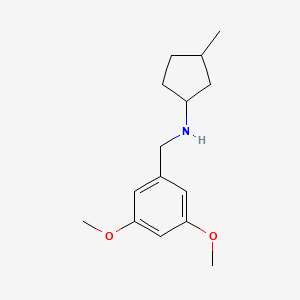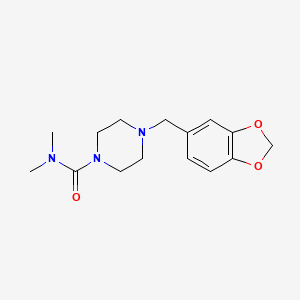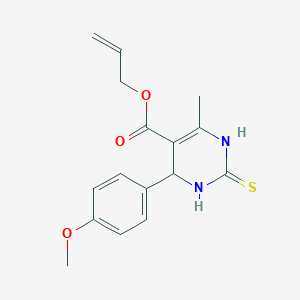
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine, also known as DMCPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMCPA belongs to the class of phenethylamine derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is not fully understood, but it is believed to act on several different targets in the brain. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is known to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also has antioxidant properties and can protect against oxidative stress, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to have several biochemical and physiological effects in animal models. It can increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine can also increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine for lab experiments is its unique chemical structure, which makes it a useful tool for studying the effects of phenethylamine derivatives on the brain. However, (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is a synthetic compound and may not accurately reflect the effects of natural compounds on the brain. Additionally, more research is needed to fully understand the safety and toxicity of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine.
Direcciones Futuras
There are several potential future directions for research on (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine. One area of interest is its use as a treatment for depression and anxiety disorders. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application is as a treatment for addiction, as (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, more research is needed to fully understand the mechanism of action of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine involves several steps, starting from the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methylcyclopentanone in the presence of a catalyst to yield (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine.
Aplicaciones Científicas De Investigación
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-4-5-13(6-11)16-10-12-7-14(17-2)9-15(8-12)18-3/h7-9,11,13,16H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHOWKMPJVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxybenzyl)(3-methylcyclopentyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)

![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
